molecular formula C7H8O3 B106787 3,3-Dimethyl-1,2,4-cyclopentanetrione CAS No. 17530-56-2

3,3-Dimethyl-1,2,4-cyclopentanetrione

Cat. No. B106787
CAS RN: 17530-56-2
M. Wt: 140.14 g/mol
InChI Key: DUZUQSHHUJPSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1,2,4-cyclopentanetrione, also known as dimedone, is a cyclic diketone with the molecular formula C8H12O2. It is widely used in organic synthesis due to its unique structural properties. Dimedone is a yellow crystalline solid with a melting point of 118-120°C and a boiling point of 300°C.

Mechanism Of Action

Dimedone has a unique structural property that allows it to form stable complexes with metal ions such as copper, iron, and nickel. These metal complexes have been extensively studied for their catalytic properties in various organic reactions. The mechanism of action of 3,3-Dimethyl-1,2,4-cyclopentanetrione-metal complexes involves the coordination of the metal ion with the carbonyl groups of 3,3-Dimethyl-1,2,4-cyclopentanetrione, resulting in the activation of the metal center for catalysis.

Biochemical And Physiological Effects

Dimedone has no known biochemical or physiological effects as it is not used as a drug or medication. However, its metal complexes have been studied for their potential biological activities such as antimicrobial, anticancer, and antioxidant properties.

Advantages And Limitations For Lab Experiments

Dimedone is a versatile compound that can be easily synthesized and purified. Its unique structural properties make it a valuable building block for organic synthesis. However, its metal complexes can be sensitive to air and moisture, requiring careful handling and storage. In addition, the metal complexes of 3,3-Dimethyl-1,2,4-cyclopentanetrione can be difficult to characterize due to their complex structures and reactivity.

Future Directions

For research could include the development of new metal complexes of 3,3-Dimethyl-1,2,4-cyclopentanetrione with improved catalytic properties, the synthesis of novel heterocyclic compounds using 3,3-Dimethyl-1,2,4-cyclopentanetrione as a building block, and the investigation of the biological activities of 3,3-Dimethyl-1,2,4-cyclopentanetrione-metal complexes.

Synthesis Methods

Dimedone can be synthesized by the condensation of acetylacetone with formaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a series of aldol condensation and dehydration steps, resulting in the formation of 3,3-Dimethyl-1,2,4-cyclopentanetrione. The yield of the reaction is typically high, and the product can be easily purified by recrystallization.

Scientific Research Applications

Dimedone has been widely used in organic synthesis as a building block for the synthesis of various organic compounds. It is commonly used as a Michael acceptor in Michael addition reactions, as well as in the synthesis of heterocyclic compounds. Dimedone has also been used in the synthesis of natural products such as quinones and alkaloids.

properties

CAS RN

17530-56-2

Product Name

3,3-Dimethyl-1,2,4-cyclopentanetrione

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

3,3-dimethylcyclopentane-1,2,4-trione

InChI

InChI=1S/C7H8O3/c1-7(2)5(9)3-4(8)6(7)10/h3H2,1-2H3

InChI Key

DUZUQSHHUJPSOG-UHFFFAOYSA-N

SMILES

CC1(C(=O)CC(=O)C1=O)C

Canonical SMILES

CC1(C(=O)CC(=O)C1=O)C

synonyms

3,3-Dimethyl-1,2,4-cyclopentanetrione

Origin of Product

United States

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